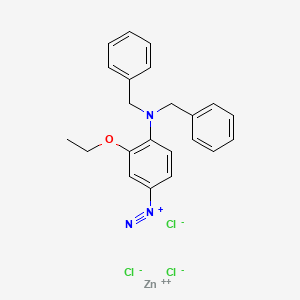Einecs 298-264-7
CAS No.: 93783-69-8
Cat. No.: VC17010215
Molecular Formula: C22H22Cl3N3OZn
Molecular Weight: 516.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93783-69-8 |
|---|---|
| Molecular Formula | C22H22Cl3N3OZn |
| Molecular Weight | 516.2 g/mol |
| IUPAC Name | zinc;4-(dibenzylamino)-3-ethoxybenzenediazonium;trichloride |
| Standard InChI | InChI=1S/C22H22N3O.3ClH.Zn/c1-2-26-22-15-20(24-23)13-14-21(22)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;;;;/h3-15H,2,16-17H2,1H3;3*1H;/q+1;;;;+2/p-3 |
| Standard InChI Key | WJUCFMRDRIHZJY-UHFFFAOYSA-K |
| Canonical SMILES | CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Zn+2] |
Introduction
Understanding EC Numbers and the EINECS Framework
Structure and Purpose of EC Numbers
The European Community number (EC number) is a seven-digit identifier (format: NNN-NNN-R) assigned to substances regulated under EU chemical legislation . The final digit (R) is a checksum calculated via the ISBN method, ensuring algorithmic validation . EC numbers categorize substances into three inventories:
-
EINECS (2xx-xxx-x or 3xx-xxx-x): Existing substances marketed between 1971–1981.
-
ELINCS (4xx-xxx-x): New substances notified post-1981.
-
NLP (5xx-xxx-x): Substances reclassified after polymer definition changes in 1992 .
EC 298-264-7 falls under EINECS, indicating its commercial presence in the EU prior to 1981 .
EINECS and Regulatory Implications
EINECS comprises 100,102 substances grandfathered into the REACH Regulation as phase-in substances . These substances bypass pre-market authorization but require registration if annual production exceeds 1 metric ton . EC 298-264-7, as an EINECS entry, is subject to REACH’s data requirements for hazard assessment, safe use recommendations, and risk management .
Chemical Identity and Regulatory Status of EC 298-264-7
Naming Conventions and Ambiguities
While EC 298-264-7’s exact chemical structure is unspecified in available data, EINECS entries typically represent:
-
Single organic or inorganic compounds.
-
Complex reaction products or biological substances.
For example, the structurally similar EC 298-637-4 corresponds to benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts, a lubricant additive and corrosion inhibitor . This suggests EC 298-264-7 may belong to a related sulfonic acid or surfactant class, though confirmatory data is lacking.
Regulatory Obligations Under REACH
As a phase-in substance, EC 298-264-7’s registrants must submit technical dossiers to ECHA, including:
-
Hazard data: Toxicity, ecotoxicity, and physicochemical properties.
-
Exposure scenarios: Safe handling guidelines for industrial and consumer uses.
-
Chemical Safety Report (CSR): Risk assessment for identified uses .
Non-compliance can result in market restrictions. For instance, ECHA’s Annex XVII lists substances banned or limited due to risks like carcinogenicity or environmental persistence .
Data Gaps and Research Recommendations
Limitations in Existing Data
The absence of EC 298-264-7 in provided sources highlights systemic challenges:
-
Legacy substances: Many EINECS entries lack modern toxicological studies.
-
Confidential business information (CBI): Registrants may withhold data for competitiveness .
Prioritizing Further Studies
Critical research needs include:
-
Structural elucidation: NMR/MS analysis to resolve chemical identity.
-
Toxicokinetics: Absorption/distribution studies in model organisms.
-
Ecotoxicology: Chronic aquatic toxicity testing per OECD guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume